molecular formula C27H28N4O4S2 B2942467 N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide CAS No. 941890-66-0

N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2942467
CAS No.: 941890-66-0
M. Wt: 536.67
InChI Key: IENMJNNBPPEJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,7-dimethylbenzo[d]thiazole core linked to a piperazine-carbonyl-phenyl scaffold, further substituted with a 4-methoxybenzenesulfonamide group. The benzo[d]thiazole moiety is a privileged structure in medicinal chemistry, known for modulating kinase activity and receptor binding. The piperazine linker introduces conformational flexibility, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[3-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S2/c1-18-7-8-19(2)25-24(18)28-27(36-25)31-15-13-30(14-16-31)26(32)20-5-4-6-21(17-20)29-37(33,34)23-11-9-22(35-3)10-12-23/h4-12,17,29H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENMJNNBPPEJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This is followed by the introduction of the piperazine ring and the subsequent attachment of the sulfonamide group. Common reagents used in these reactions include thionyl chloride, piperazine, and methoxybenzenesulfonyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions such as controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can contribute to its solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Linked Benzo[d]thiazole Derivatives

Example: N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (Compound 4–9, )
  • Key Differences :
    • Linker : Piperidine (saturated, single N-atom) vs. piperazine (two N-atoms, increased polarity).
    • Substituents : Fluorophenyl sulfonyl vs. 4-methoxybenzenesulfonamide.
    • Benzothiazole Substitution : Unsubstituted vs. 4,7-dimethyl.
  • Implications :
    • Piperazine’s additional nitrogen may enhance solubility and hydrogen-bonding capacity.
    • 4,7-Dimethyl groups in the target compound could improve metabolic stability compared to unsubstituted analogs .
Example: N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )
  • Key Differences :
    • Linker : Acetamide-piperazine vs. piperazine-carbonyl-phenyl.
    • Sulfonamide Presence : Absent in BZ-IV vs. critical in the target compound.
  • Implications :
    • The sulfonamide group in the target compound may confer stronger target affinity due to S=O interactions with residues like serine or threonine .

Sulfonamide-Containing Analogs

Example: 3-(4-([1,1'-Biphenyl]-2-yl)piperazine-1-carbonyl)-N-(4-butylphenyl)-4-methylbenzenesulfonamide ()
  • Key Differences :
    • Core Structure : Biphenyl-piperazine vs. benzo[d]thiazole-piperazine.
    • Substituents : 4-Butylphenyl vs. 4-methoxyphenyl.
  • Implications :
    • The benzo[d]thiazole core in the target compound may exhibit distinct electronic properties compared to biphenyl systems, affecting π-π stacking interactions .

Triazole and Urea Derivatives

Example: 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a, )
  • Key Differences :
    • Functional Group : Urea vs. sulfonamide.
    • Linker : Hydrazinyl-oxoethyl-piperazine vs. piperazine-carbonyl.
  • Implications :
    • Sulfonamides generally exhibit higher acidity (pKa ~10) compared to ureas (pKa ~13), which may influence ionization state and bioavailability .

Structural and Spectroscopic Data Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Reference
Target Compound Benzo[d]thiazole 4,7-dimethyl, piperazine, sulfonamide ~540 (estimated) IR: ν(C=O) ~1680 cm⁻¹, ν(S=O) ~1150–1350 cm⁻¹ N/A
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9) Benzo[d]thiazole Piperidine, fluorophenyl sulfonyl ~500 (estimated) 1H NMR: δ 8.2–7.4 (aromatic), δ 3.8 (piperidine CH2)
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Thiazole Urea, hydrazinyl-oxoethyl-piperazine 484.2 (ESI-MS) IR: ν(NH) ~3278–3414 cm⁻¹, ν(C=S) ~1247–1255 cm⁻¹

Research Findings and Implications

  • Synthetic Routes : The target compound likely requires coupling of 4,7-dimethylbenzo[d]thiazole-2-piperazine with 4-methoxybenzenesulfonamide via a carbonyl linker, analogous to methods in and .
  • Biological Potential: Compared to urea derivatives (), the sulfonamide group may enhance binding to enzymes like carbonic anhydrase or kinases. The dimethylbenzo[d]thiazole core could improve selectivity over unsubstituted analogs .

Biological Activity

N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article provides an in-depth analysis of its biological activity, including mechanisms of action, related case studies, and relevant research findings.

Structural Characteristics

The compound features:

  • Piperazine moiety : Known for its diverse pharmacological properties.
  • Benzo[d]thiazole unit : Associated with antimicrobial and anticancer activities.
  • Sulfonamide functional group : Enhances binding interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The sulfonamide group can form strong interactions with amino acid residues in enzyme active sites, leading to effective inhibition. The compound's multi-ring structure allows for diverse interactions, potentially affecting various signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing benzo[d]thiazole have shown significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Studies suggest that piperazine derivatives may inhibit tumor growth by interfering with cell cycle regulation.
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways may provide therapeutic benefits in conditions like arthritis.

Comparative Analysis

The following table compares this compound with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazineContains pyridine instead of benzo[d]thiazoleAntidepressant propertiesTrifluoromethyl group enhances lipophilicity
2-Piperazin-1-yl-benzothiazoleSimple benzothiazole structureAntimicrobial activityLacks sulfonamide functionality
1-(4-Methoxyphenyl)piperazineBasic piperazine structure with methoxy substitutionCNS activitySimpler structure without thiazole

This compound stands out due to its complex multi-ring structure and diverse functional groups that enhance its potential biological activities compared to these similar compounds.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzo[d]thiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
  • Antimicrobial Efficacy : Research published in Pharmaceutical Biology highlighted the antimicrobial properties of compounds containing the benzo[d]thiazole moiety. The study showed effective inhibition against Gram-positive and Gram-negative bacteria.
  • Inflammatory Response Modulation : A study in Biochemical Pharmacology reported that piperazine derivatives could modulate inflammatory responses by inhibiting the NF-kB pathway, suggesting potential therapeutic applications in inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.